molecular formula C8H18ClNO B13456221 rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride

rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride

Cat. No.: B13456221
M. Wt: 179.69 g/mol
InChI Key: AAPPHLFRCOBNOK-SCLLHFNJSA-N
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Description

rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an ethyl group at the 6th position of the piperidine ring and a methanol group attached to the 2nd position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Methanol Group Introduction: The methanol group is introduced at the 2nd position through a nucleophilic substitution reaction using methanol or its derivatives.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Crystallization: Purification of the final product is achieved through crystallization techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride
  • rac-methyl (2R,6R)-6-methylpiperidine-2-carboxylate hydrochloride

Uniqueness

rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

[(2R,6R)-6-ethylpiperidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-2-7-4-3-5-8(6-10)9-7;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m1./s1

InChI Key

AAPPHLFRCOBNOK-SCLLHFNJSA-N

Isomeric SMILES

CC[C@@H]1CCC[C@@H](N1)CO.Cl

Canonical SMILES

CCC1CCCC(N1)CO.Cl

Origin of Product

United States

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